REACTION_CXSMILES
|
C(N(CC)CC)C.Br[C:9]1[CH:14]=[CH:13][C:12]([F:15])=[C:11]([F:16])[CH:10]=1.[CH3:17][Si:18]([C:21]#[CH:22])([CH3:20])[CH3:19]>C(OCC)(=O)C.[Cu]I.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:16][C:11]1[CH:10]=[C:9]([C:22]#[C:21][Si:18]([CH3:20])([CH3:19])[CH3:17])[CH:14]=[CH:13][C:12]=1[F:15] |^1:36,50|
|
Name
|
|
Quantity
|
1.17 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)F)F
|
Name
|
|
Quantity
|
1.89 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5.88 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
copper (I) iodide
|
Quantity
|
109.4 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
bis(triphenylphosphine)palladium
|
Quantity
|
365 mg
|
Type
|
catalyst
|
Smiles
|
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
Stir at 50° C. for 18h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify the residue by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)C#C[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |